

# Spectroscopic data of N-(2-bromophenyl)ethanethioamide

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## Compound of Interest

Compound Name:	N-(2-bromophenyl)ethanethioamide
CAS No.:	62635-46-5
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An In-depth Technical Guide to the Spectroscopic Data of **N-(2-bromophenyl)ethanethioamide**

**Authored by: A Senior Application Scientist**

## Introduction

**N-(2-bromophenyl)ethanethioamide** is a thioamide derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough understanding of its structural and electronic properties is paramount for its application and development. Spectroscopic analysis provides a fundamental and non-destructive means to elucidate the molecular structure and characteristics of such compounds. This guide offers a comprehensive overview of the expected spectroscopic data for **N-(2-bromophenyl)ethanethioamide**, drawing upon established principles of spectroscopy and comparative data from analogous structures. The insights provided herein are intended to assist researchers, scientists, and drug development professionals in the unambiguous identification and characterization of this molecule.

# Molecular Structure and Its Spectroscopic Implications

The molecular structure of **N-(2-bromophenyl)ethanethioamide**, comprising a 2-bromophenyl ring attached to an ethanethioamide moiety, dictates its unique spectroscopic signature. The presence of the bromine atom, the aromatic ring, the thioamide functional group, and the methyl group all contribute distinct features to its NMR, IR, and mass spectra. The thioamide group, in particular, exhibits notable differences in its spectroscopic behavior compared to its amide analogue, primarily due to the lower electronegativity and larger size of the sulfur atom.

Caption: Molecular Structure of **N-(2-bromophenyl)ethanethioamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **N-(2-bromophenyl)ethanethioamide**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR will provide critical structural information.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **N-(2-bromophenyl)ethanethioamide** is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons.

- **Aromatic Protons (4H):** These protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The ortho-bromo substitution will lead to a complex splitting pattern. We can predict a doublet of doublets for the proton ortho to the bromine, a triplet for the proton meta to the bromine, a triplet for the other meta proton, and a doublet for the proton para to the bromine.
- **N-H Proton (1H):** This proton is expected to appear as a broad singlet, typically in the range of 8.0-9.5 ppm. Its chemical shift can be influenced by solvent and concentration due to hydrogen bonding.
- **Methyl Protons (3H):** The three protons of the methyl group will appear as a singlet in the upfield region, likely around 2.0-2.5 ppm.

## $^{13}\text{C}$ NMR Spectroscopy

The  $^{13}\text{C}$  NMR spectrum will provide information about the different carbon environments in the molecule.

- Thioamide Carbonyl (C=S): This is the most characteristic signal and is expected to be significantly downfield, in the range of 200-210 ppm. This is a key differentiator from the corresponding amide, where the C=O carbon appears around 170 ppm.[1]
- Aromatic Carbons (6C): These will appear in the range of 110-140 ppm. The carbon attached to the bromine atom (C-Br) will be shifted upfield due to the heavy atom effect, while the carbon attached to the nitrogen (C-N) will be downfield.
- Methyl Carbon (CH<sub>3</sub>): This carbon will resonate in the upfield region, typically around 20-30 ppm.

$^1\text{H}$ NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Aromatic-H	7.0 - 8.0	Multiplet	4H
N-H	8.0 - 9.5	Broad Singlet	1H
CH <sub>3</sub>	2.0 - 2.5	Singlet	3H

$^{13}\text{C}$ NMR	Predicted Chemical Shift (ppm)
C=S	200 - 210
Aromatic-C	110 - 140
CH <sub>3</sub>	20 - 30

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **N-(2-bromophenyl)ethanethioamide** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-pulse  $^1\text{H}$  spectrum.
  - Set the spectral width to cover the range of -2 to 12 ppm.
  - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to cover the range of 0 to 220 ppm.
  - A larger number of scans will be required due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

- N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3100-3300  $\text{cm}^{-1}$  corresponding to the N-H stretching vibration.
- C-H Stretches: Aromatic C-H stretches will appear just above 3000  $\text{cm}^{-1}$ , while aliphatic C-H stretches will be just below 3000  $\text{cm}^{-1}$ .
- C=S Stretch (Thioamide I band / G band): The C=S stretching vibration is a key feature. Unlike the strong C=O stretch in amides (around 1650  $\text{cm}^{-1}$ ), the C=S stretch is generally weaker and appears at a lower frequency, typically in the range of 1120 ( $\pm 20$ )  $\text{cm}^{-1}$ .<sup>[1][2]</sup> This band can be coupled with other vibrations.

- C-N Stretch (Thioamide II band): This band, with significant C-N stretching character, is expected around 1500-1550  $\text{cm}^{-1}$ .
- N-H Bend (Thioamide III band): The N-H bending vibration is expected in the region of 1300-1400  $\text{cm}^{-1}$ .
- Aromatic C=C Stretches: These will appear as a series of bands in the 1450-1600  $\text{cm}^{-1}$  region.
- C-Br Stretch: A weak absorption is expected in the fingerprint region, typically below 700  $\text{cm}^{-1}$ .

Vibrational Mode	Expected Frequency Range ( $\text{cm}^{-1}$ )
N-H Stretch	3100 - 3300
Aromatic C-H Stretch	> 3000
Aliphatic C-H Stretch	< 3000
C=C Aromatic Stretches	1450 - 1600
C-N Stretch (Thioamide II)	1500 - 1550
N-H Bend (Thioamide III)	1300 - 1400
C=S Stretch (Thioamide I)	1100 - 1140
C-Br Stretch	< 700

## Experimental Protocol: ATR-FTIR Spectroscopy

- Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.[3]
- Sample Application: Place a small amount of the solid **N-(2-bromophenyl)ethanethioamide** sample onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .

- **Data Processing:** The software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

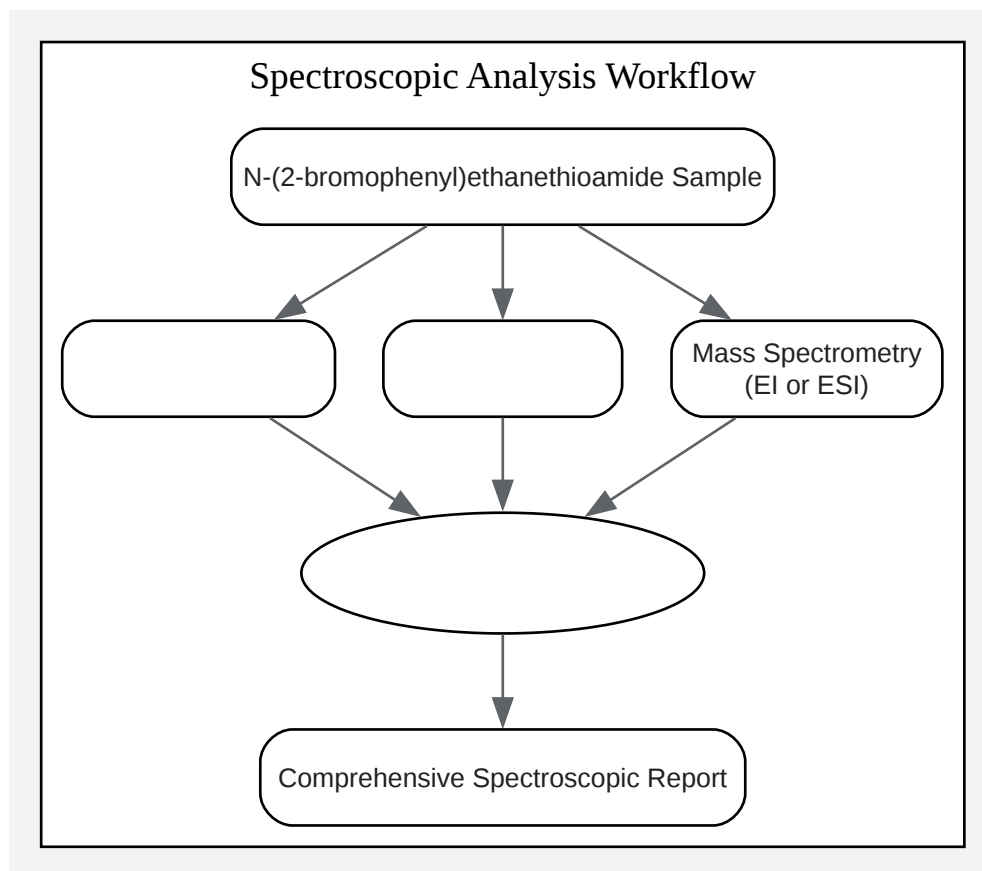
## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

- **Molecular Ion Peak ( $M^+$ ):** The molecular formula of **N-(2-bromophenyl)ethanethioamide** is  $C_8H_8BrNS$ . The presence of bromine, with its two isotopes  $^{79}Br$  and  $^{81}Br$  in nearly a 1:1 ratio, will result in two molecular ion peaks of almost equal intensity at  $m/z$  values separated by 2 Da. The monoisotopic mass will be approximately 228.97 g/mol .
- **Major Fragmentation Pathways:**
  - **Loss of Br:** A significant fragment corresponding to the loss of the bromine radical is expected.
  - **Alpha-Cleavage:** Cleavage of the C-C bond adjacent to the thioamide group can lead to the formation of characteristic fragment ions.
  - **McLafferty Rearrangement:** If sterically feasible, this rearrangement could occur.
  - **Cleavage of the C-N bond:** This would lead to fragments corresponding to the bromophenyl and ethanethioamide moieties.

## Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced via direct infusion or through a chromatographic system like GC-MS or LC-MS.
- **Ionization:** Electron Ionization (EI) is a common technique that will induce fragmentation. Electrospray Ionization (ESI) can be used to observe the protonated molecule  $[M+H]^+$ .
- **Mass Analysis:** A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.



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Caption: A logical workflow for the spectroscopic analysis of the compound.

## Conclusion

The spectroscopic characterization of **N-(2-bromophenyl)ethanethioamide** is crucial for its definitive identification and for understanding its chemical properties. This guide provides a detailed prediction of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra based on established spectroscopic principles and data from related compounds. The experimental protocols outlined herein offer a standardized approach for acquiring high-quality data. By combining the information from these complementary techniques, researchers can confidently confirm the structure and purity of **N-(2-bromophenyl)ethanethioamide**, paving the way for its further investigation and application.

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